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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EC1169, a small molecule drug conjugate

(SMDC) utilizing EC1167 hydrochloride as a linker, against other therapeutic alternatives for

prostate cancer. The following sections detail the experimental data, protocols, and

mechanisms of action to support an objective evaluation of its performance.

Overview of EC1167 Hydrochloride and EC1169
EC1167 hydrochloride is a critical component of the SMDC EC1169, where it functions as a

stable, enzyme-cleavable linker.[1][2] EC1169 is designed to target the Prostate-Specific

Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.

The conjugate consists of three key parts: a PSMA-targeting ligand, the EC1167 linker, and the

potent cytotoxic agent, tubulysin B hydrazide.[1][2]

The therapeutic strategy of EC1169 involves targeted delivery of tubulysin B to PSMA-

expressing cancer cells. Upon binding to PSMA, EC1169 is internalized by the cancer cell.

Subsequently, the EC1167 linker is cleaved, releasing tubulysin B. The released tubulysin B

then exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell

division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase

and ultimately induces apoptosis (programmed cell death) in the cancer cell.[2]
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Preclinical Studies: In Vivo Efficacy and
Comparison
Preclinical evaluation of EC1169 in mouse xenograft models of human prostate cancer has

demonstrated significant anti-tumor activity.

Experimental Protocol: Xenograft Model Study
A typical preclinical xenograft study to evaluate the efficacy of EC1169 involves the following

steps:

Cell Line Implantation: Human prostate cancer cells that express PSMA (e.g., LNCaP) are

implanted subcutaneously into immunodeficient mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment Administration: Mice are randomized into treatment and control groups. EC1169 is

administered intravenously at specified doses and schedules. A comparator group, for

instance, treated with a standard-of-care chemotherapy like docetaxel, is often included.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Toxicity Assessment: Animal weight and general health are monitored to assess treatment-

related toxicity.

Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for

biomarkers of drug activity. The primary endpoint is typically tumor growth inhibition.
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Preclinical xenograft study workflow for EC1169.

Preclinical Efficacy Data
In a study involving nude mice bearing PSMA-positive LNCaP human xenografts, treatment

with EC1169 resulted in complete remissions in 5 out of 7 mice and cures (tumor-free for over

90 days post-implantation) in 2 out of 7 mice. Notably, this anti-tumor activity was achieved

without significant weight loss or major organ tissue degeneration. In contrast, the standard

chemotherapeutic agent, docetaxel, produced only modest anti-tumor activity (2 out of 4 partial

responses and 1 out of 4 cures) and was associated with severe weight loss of 18%.

Treatment Group N Outcome Toxicity

EC1169 7
5 Complete

Remissions, 2 Cures

No significant weight

loss or organ

degeneration

Docetaxel 4
2 Partial Responses,

1 Cure
18% weight loss

Control -
Progressive Tumor

Growth
-

Clinical Studies: Phase 1 Trial of EC1169
(NCT02202447)
EC1169 has been evaluated in a Phase 1 clinical trial in patients with metastatic castration-

resistant prostate cancer (mCRPC). The study was designed to determine the safety,

tolerability, and recommended Phase 2 dose (RP2D) of EC1169.

Experimental Protocol: Phase 1 Clinical Trial
(NCT02202447)
The key aspects of the clinical trial protocol are summarized below:

Patient Population: Patients with mCRPC who had progressed on standard therapies.
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Companion Diagnostic: Patients were screened for PSMA expression using the imaging

agent 99mTc-EC0652.

Dosing and Administration: EC1169 was administered intravenously. The trial evaluated

different dosing schedules, with the once-weekly for two weeks in a three-week cycle being a

key regimen. Dose escalation was performed to determine the maximum tolerated dose.

Safety and Tolerability Assessment: Patients were monitored for adverse events.

Efficacy Assessment: Anti-tumor activity was evaluated through imaging and measurement

of prostate-specific antigen (PSA) levels.

EC1169 Phase 1 Clinical Trial Workflow (NCT02202447)
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Workflow of the Phase 1 clinical trial for EC1169.

Clinical Trial Results
The Phase 1 trial established the recommended Phase 2 dose of EC1169 at 6.5 mg/m².[3] At

this dose, EC1169 was generally well-tolerated.

Patient Demographics and Baseline Characteristics (at RP2D)

Characteristic Value

Number of Patients 20

Median Age (Range) 69 (59-82) years

Prior Treatment 7 taxane naïve, 13 taxane exposed
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Safety Profile: Treatment-Related Adverse Events (at RP2D)

Most treatment-related adverse events were Grade 1 or 2.

Adverse Event Grade 3

Thrombocytopenia 1 patient

Fatigue 1 patient

Constipation 1 patient

No Grade 4 treatment-related adverse events were reported.[3]

Efficacy

Evidence of anti-tumor activity was observed in both taxane-naïve and taxane-exposed

patients. Among four taxane-exposed patients with soft tissue disease who reached their first

9-week radiographic assessment, one patient (25%) achieved an unconfirmed partial response

according to RECIST criteria.[3]

Mechanism of Action: Signaling Pathway
EC1169's mechanism of action is centered on the disruption of microtubule dynamics by its

payload, tubulysin B. This leads to mitotic catastrophe and apoptosis.
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EC1169 Mechanism of Action and Signaling Pathway
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Signaling pathway of EC1169 leading to apoptosis.
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Comparison with Other PSMA-Targeted Therapies
EC1169 represents a distinct approach within the landscape of PSMA-targeted therapies.

Therapeutic
Modality

Mechanism of
Action

Examples Key Characteristics

Small Molecule Drug

Conjugate (SMDC)

Targeted delivery of a

cytotoxic payload

(e.g., tubulin inhibitor).

EC1169

Systemic

administration, potent

cell-killing mechanism

independent of

radiation.

Radioligand Therapy

(RLT)

Targeted delivery of a

radionuclide to induce

DNA damage through

radiation.

¹⁷⁷Lu-PSMA-617

Requires specialized

nuclear medicine

facilities; efficacy

dependent on

radiation sensitivity.

Antibody-Drug

Conjugate (ADC)

Targeted delivery of a

cytotoxic payload

using a monoclonal

antibody.

PSMA ADC

Larger size may affect

tumor penetration

compared to SMDCs.

Immunotherapy

(BiTEs, CAR-T)

Engages the patient's

immune system to

attack PSMA-

expressing cancer

cells.

PSMA-targeted Bi-

specific T-cell

Engagers

Relies on a functional

immune system;

potential for immune-

related adverse

events.

Conclusion
EC1169, which incorporates EC1167 hydrochloride as a linker, has demonstrated promising

preclinical efficacy and a manageable safety profile in early clinical trials for metastatic

castration-resistant prostate cancer. Its mechanism of action, involving targeted delivery of a

potent tubulin inhibitor, offers a distinct therapeutic strategy compared to other PSMA-targeted

modalities such as radioligand therapy and immunotherapy. The preclinical data suggests a

potential for superior efficacy and lower toxicity compared to standard chemotherapy like
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docetaxel. Further clinical development will be crucial to fully elucidate the therapeutic potential

of EC1169 in the treatment of prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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